Cas no 1807101-76-3 (2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine)

2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine is a versatile pyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a reactive chloromethyl group at the 6-position and an electron-withdrawing trifluoromethyl group at the 3-position, which enhance its utility in nucleophilic substitution reactions and as a building block for heterocyclic compounds. The amino group at the 2-position provides an additional site for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its trifluoromethyl group, which often improves metabolic stability and lipophilicity in drug candidates. Its high purity and stability make it suitable for demanding synthetic applications in medicinal chemistry.
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine structure
1807101-76-3 structure
Product Name:2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
CAS No:1807101-76-3
MF:C7H6ClF3N2
MW:210.584150791168
CID:4803534
Update Time:2025-07-02

2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H6ClF3N2/c8-3-4-1-2-5(6(12)13-4)7(9,10)11/h1-2H,3H2,(H2,12,13)
    • InChI Key: FPVQTPUPNSXFEJ-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=C(C(F)(F)F)C(N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9

2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029016011-250mg
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
1807101-76-3 95%
250mg
$950.60 2022-03-31
Alichem
A029016011-1g
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
1807101-76-3 95%
1g
$2,952.90 2022-03-31

Additional information on 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine

Recent Advances in the Application of 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine (CAS: 1807101-76-3) in Chemical Biology and Pharmaceutical Research

2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine (CAS: 1807101-76-3) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its trifluoromethyl and chloromethyl functional groups, serves as a critical building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its unique structural features that enhance binding affinity and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives synthesized from 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine in targeting resistant strains of Staphylococcus aureus. The research highlighted the compound's role in facilitating the introduction of pharmacophores that disrupt bacterial cell wall synthesis. Another pivotal application was reported in a Nature Chemical Biology paper, where the compound was used to develop covalent inhibitors for Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases and B-cell malignancies. The chloromethyl group enabled selective modification of cysteine residues, enhancing inhibitor specificity.

In addition to its therapeutic potential, advancements in synthetic methodologies have improved the scalability of 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine production. A 2024 Organic Process Research & Development article detailed a novel catalytic process that reduces byproducts and increases yield to over 85%, addressing previous challenges in large-scale synthesis. These innovations underscore the compound's growing importance in industrial applications.

Ongoing clinical trials are evaluating the safety profiles of drugs incorporating this scaffold, with Phase I results for a BTK inhibitor showing promising bioavailability and low toxicity. Further research is anticipated to explore its utility in targeted protein degradation and PET tracer development, leveraging the trifluoromethyl group's isotopic properties for imaging applications.

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